molecular formula C13H15N3O4S2 B2959218 3,4,5-trimethoxy-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide CAS No. 393571-43-2

3,4,5-trimethoxy-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide

Cat. No. B2959218
M. Wt: 341.4
InChI Key: XIYITVFDEKIHLN-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 3,4,5-trimethoxy-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide is complex, with multiple functional groups. The trimethoxyphenyl group, the thiadiazole ring, and the benzamide moiety are key structural features .

Scientific Research Applications

Anticancer Activity

Research has demonstrated the synthesis and evaluation of similar compounds with a core structure related to 3,4,5-trimethoxy-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide, showcasing moderate to excellent anticancer activities against various cancer cell lines. Specifically, a series of derivatives were synthesized and tested against breast cancer (MCF-7), lung cancer (A549), colon cancer (Colo-205), and ovarian cancer (A2780) cell lines. Some derivatives showed higher anticancer activities than the reference drug, etoposide, highlighting their potential as anticancer agents (Ravinaik et al., 2021).

Antimicrobial and Antifungal Action

Another study explored the antimicrobial and antifungal activities of derivatives of sulfonyl-substituted nitrogen-containing heterocyclic systems, including compounds structurally related to 3,4,5-trimethoxy-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide. These compounds demonstrated sensitivity to both Gram-positive and Gram-negative bacteria and exhibited antifungal activity against Candida albicans. This suggests their promise in developing new antimicrobial and antifungal agents (Sych et al., 2019).

Synthesis and Characterization

Further investigations into the synthesis methods and characterization of related 1,3,4-thiadiazole compounds have been conducted. For example, novel Schiff’s bases containing thiadiazole scaffolds and benzamide groups have been synthesized and evaluated for their anticancer activity against human cancer cell lines. These studies contribute to the understanding of the chemical properties and potential biological activities of these compounds, providing a foundation for future pharmaceutical applications (Tiwari et al., 2017).

Nematocidal Activity

Recent research has also identified novel 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide moiety, displaying significant nematocidal activity against Bursaphelenchus xylophilus. These findings suggest the potential agricultural applications of such compounds in controlling nematode pests, contributing to the protection of crops and enhancing agricultural productivity (Liu et al., 2022).

properties

IUPAC Name

3,4,5-trimethoxy-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O4S2/c1-18-8-5-7(6-9(19-2)10(8)20-3)11(17)14-12-15-16-13(21-4)22-12/h5-6H,1-4H3,(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIYITVFDEKIHLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=NN=C(S2)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4,5-trimethoxy-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)benzamide

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